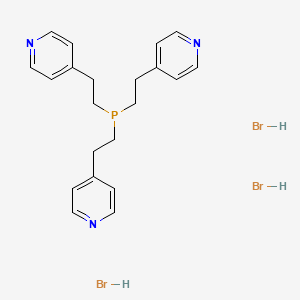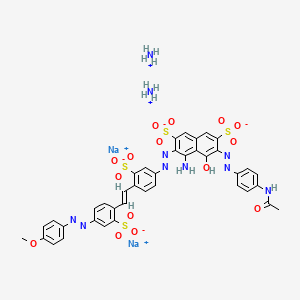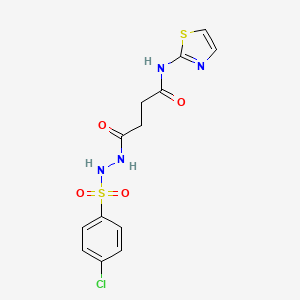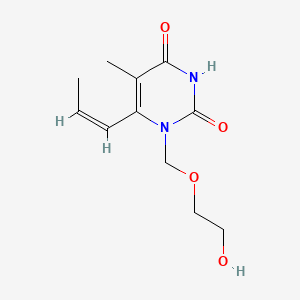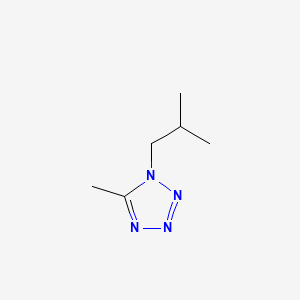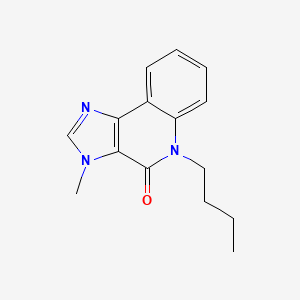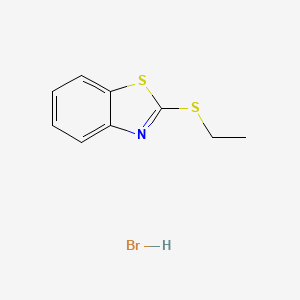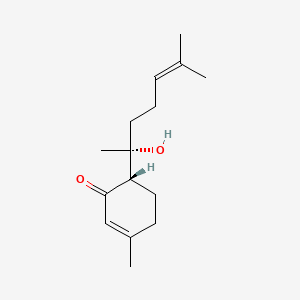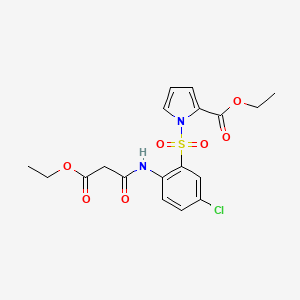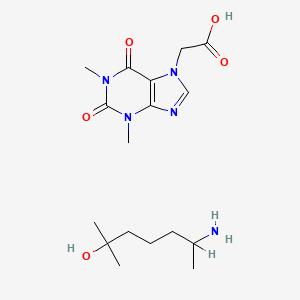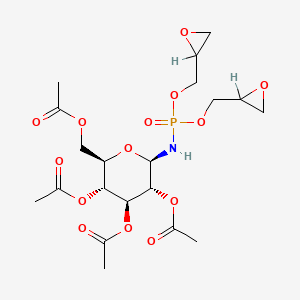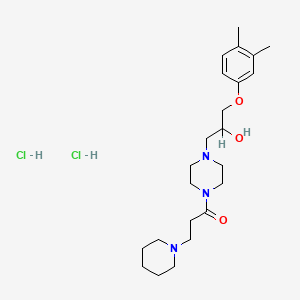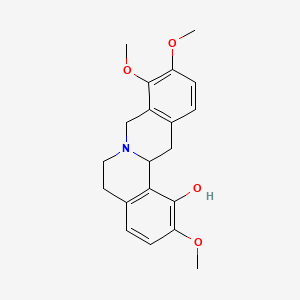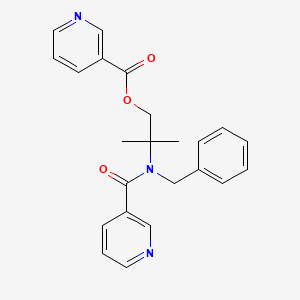
3-Pyridinecarboxylic acid, 2-methyl-2-((phenylmethyl)(3-pyridinylcarbonyl)amino)propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxylic acid, 2-methyl-2-((phenylmethyl)(3-pyridinylcarbonyl)amino)propyl ester is a complex organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by its unique structure, which includes a pyridine ring, a carboxylic acid group, and a propyl ester group. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 2-methyl-2-((phenylmethyl)(3-pyridinylcarbonyl)amino)propyl ester typically involves multiple steps. One common method includes the esterification of 3-pyridinecarboxylic acid with an appropriate alcohol in the presence of a catalyst. The reaction conditions often require an acidic or basic environment to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylic acid, 2-methyl-2-((phenylmethyl)(3-pyridinylcarbonyl)amino)propyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-Pyridinecarboxylic acid, 2-methyl-2-((phenylmethyl)(3-pyridinylcarbonyl)amino)propyl ester is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.
Industry: The compound is employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 3-Pyridinecarboxylic acid, 2-methyl-2-((phenylmethyl)(3-pyridinylcarbonyl)amino)propyl ester exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
Compared to these similar compounds, 3-Pyridinecarboxylic acid, 2-methyl-2-((phenylmethyl)(3-pyridinylcarbonyl)amino)propyl ester is unique due to its specific ester and amide functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
89054-88-6 |
|---|---|
Molecular Formula |
C23H23N3O3 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
[2-[benzyl(pyridine-3-carbonyl)amino]-2-methylpropyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C23H23N3O3/c1-23(2,17-29-22(28)20-11-7-13-25-15-20)26(16-18-8-4-3-5-9-18)21(27)19-10-6-12-24-14-19/h3-15H,16-17H2,1-2H3 |
InChI Key |
CFQCPFALHPZURX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC(=O)C1=CN=CC=C1)N(CC2=CC=CC=C2)C(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


